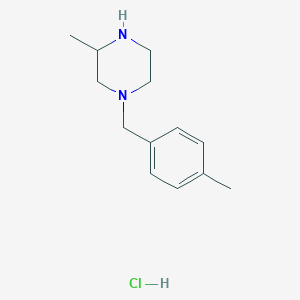

3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

3-methyl-1-[(4-methylphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-11-3-5-13(6-4-11)10-15-8-7-14-12(2)9-15;/h3-6,12,14H,7-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXPZNZDAZURCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=C(C=C2)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 1-(4-methylbenzyl)piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Another method involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This approach involves the reaction of 1-(4-methylbenzyl)piperazine with methyl iodide under microwave irradiation in the presence of a suitable base and solvent.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysis and supported catalysts can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or benzyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of 3-Methyl-1-(4-methylbenzyl)piperazine.

Reduction: Reduced piperazine derivatives with altered functional groups.

Substitution: Substituted piperazine derivatives with new functional groups replacing the original methyl or benzyl groups.

Scientific Research Applications

Pharmaceutical Development

Piperazine derivatives, including MBZP, are widely recognized for their utility in the synthesis of various pharmaceuticals. They serve as essential building blocks for developing drugs targeting central nervous system disorders, such as anxiety and depression. The structural similarity of MBZP to other psychoactive compounds allows researchers to explore its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study: Antidepressant Properties

Research has indicated that certain piperazine derivatives exhibit antidepressant-like effects in animal models. Studies show that these compounds can modulate serotonin receptors, leading to potential therapeutic applications in treating mood disorders .

Analytical Chemistry

MBZP is utilized as an analytical reference standard in forensic chemistry. Its presence in illicit substances necessitates the development of reliable detection methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to identify and quantify MBZP in various samples .

Case Study: Detection in Illicit Drugs

A study conducted on seized tablets revealed the presence of MBZP, highlighting its role as a common adulterant in recreational drugs. This finding underscores the importance of analytical methods in monitoring substance abuse trends and ensuring public safety .

Toxicological Studies

Given its classification as a stimulant, MBZP's safety profile is critical for understanding its potential risks. Toxicological studies assess the compound's effects on human health, focusing on its metabolic pathways and excretion profiles.

Case Study: Metabolism and Excretion

Research indicates that MBZP is primarily metabolized by the liver, with renal excretion being the main route for elimination. Understanding these pharmacokinetics helps inform risk assessments related to its use in recreational settings .

Recreational Use and Legal Status

MBZP has been marketed as an ingredient in "party pills," particularly in New Zealand, where it was initially legal before being classified under controlled substances due to safety concerns. Its stimulant effects are similar to those of benzylpiperazine (BZP), albeit with a lower potency .

Legal Implications

The legal status of MBZP varies by country; it remains unscheduled in some regions while being classified as a controlled substance elsewhere. This discrepancy impacts research availability and public health policies regarding piperazine derivatives .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key Structural Variations

- Salt Forms: 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate (): Differs by an additional HCl molecule and a water of hydration, improving aqueous solubility but altering crystallinity .

Substituent Effects :

- 4-Trifluoromethylbenzyl vs. 4-methylbenzyl (): The 4-methylbenzyl group in the target compound balances lipophilicity and electronic effects, whereas trifluoromethyl groups enhance electronegativity but may reduce metabolic stability .

- Chlorophenyl and methoxyphenyl derivatives (): Electron-withdrawing groups (e.g., Cl) or electron-donating groups (e.g., OCH₃) alter receptor binding kinetics and pharmacokinetics .

Physicochemical Data

*Predicted using fragment-based methods.

Cholinesterase Inhibition

- Butyrylcholinesterase (BChE) Inhibition :

- The target compound's 4-methylbenzyl group contributes to potent BChE inhibition (IC₅₀ = 0.092 µM), outperforming donepezil (IC₅₀ = 1.419 µM) by 15.4-fold .

- 4-Trifluoromethylbenzyl analogs (IC₅₀ = 0.14 µM) show slightly reduced potency due to increased steric bulk .

- Chlorophenyl derivatives (e.g., HBK15 in ) exhibit moderate activity (IC₅₀ = 1.2–2.5 µM), highlighting the importance of substituent electronic properties .

Antitumor Activity

Biological Activity

3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride can be represented by the following chemical structure:

- IUPAC Name: 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride

- Molecular Formula: C13H18ClN

- Molecular Weight: 227.75 g/mol

Table 1: Basic Properties of 3-Methyl-1-(4-methylbenzyl)piperazine Hydrochloride

| Property | Value |

|---|---|

| IUPAC Name | 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride |

| Molecular Formula | C13H18ClN |

| Molecular Weight | 227.75 g/mol |

| Solubility | Soluble in water |

The biological activity of 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. This compound acts as a selective serotonin receptor modulator, influencing mood and cognitive functions.

Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological effects, including:

- Antidepressant-like Activity: Studies suggest that 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride may have potential antidepressant properties by modulating serotonin levels in the brain.

- Anxiolytic Effects: Its influence on serotonin receptors may also contribute to anxiolytic effects, making it a candidate for anxiety disorder treatments.

- Cognitive Enhancement: Preliminary findings indicate that this compound could enhance cognitive functions, potentially benefiting conditions like ADHD.

Study on Antidepressant Activity

In a controlled study involving animal models, 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride was administered to assess its impact on depressive behaviors. The results demonstrated a significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects (IC50 = 0.25 µM) .

Study on Anxiolytic Effects

Another study evaluated the anxiolytic potential of this compound using the elevated plus maze test. Results showed that animals treated with 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride spent significantly more time in the open arms compared to control groups, suggesting reduced anxiety levels .

Cognitive Function Enhancement

A recent investigation focused on the cognitive enhancement properties of this compound. It was found that at specific doses (0.5 mg/kg), there was a notable improvement in memory retention in passive avoidance tests .

Table 2: Summary of Biological Activities

| Activity Type | Effect Description | IC50 Value |

|---|---|---|

| Antidepressant | Reduction in immobility time | 0.25 µM |

| Anxiolytic | Increased time spent in open arms | N/A |

| Cognitive Enhancement | Improved memory retention | 0.5 mg/kg |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.